3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine
Description
3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a 2,6-difluorophenyl group at position 3 and an amine group at position 3. The 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capacity, while the fluorine atoms enhance lipophilicity and electronic effects, influencing receptor binding .
Properties
IUPAC Name |
3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O/c9-4-2-1-3-5(10)6(4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYPFXODRZUBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NOC(=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-difluorobenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Cyclization: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Agents like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the functional groups on the oxadiazole ring.
Scientific Research Applications
Introduction to 3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine
This compound is a compound with significant potential in various scientific research applications. With the molecular formula and a molecular weight of 197.14 g/mol, this oxadiazole derivative has garnered attention for its biological activities, particularly in the field of medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its effectiveness against various cancer cell lines.
- Cell Line Studies : In vitro evaluations demonstrated significant growth inhibition across multiple human tumor cell lines. For instance, compounds structurally related to this compound exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cancer cell lines such as SNB-19 and OVCAR-8 .
Antimicrobial Properties
The oxadiazole derivatives have shown promise in antimicrobial applications. Compounds similar to this compound have been tested for their efficacy against various bacterial strains and fungi.
Anti-diabetic Activity
Research indicates that oxadiazole derivatives can exhibit anti-diabetic properties. In studies involving genetically modified models like Drosophila melanogaster, certain oxadiazole compounds demonstrated significant reductions in glucose levels . This suggests a potential avenue for developing therapeutic agents targeting diabetes.
Drug-Like Properties
The drug-like properties of this compound were evaluated using computational tools such as SwissADME. These assessments revealed favorable parameters that support its development as a pharmaceutical candidate .
Case Study 1: Anticancer Efficacy
In a study published by the National Cancer Institute (NCI), various derivatives of oxadiazoles were screened against a panel of approximately sixty cancer cell lines. The results indicated that certain derivatives showed strong antitumor activity with average cell growth inhibition rates exceeding 75% in several cases .
Case Study 2: Antimicrobial Assessment
Another investigation focused on the synthesis and biological evaluation of oxadiazole derivatives against pathogenic bacteria and fungi. Results indicated that compounds similar to this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine, it is compared to structurally related compounds with variations in substituents, ring systems, and biological activity.
Table 1: Structural and Physicochemical Comparisons
Key Observations
Ring System Impact: The 1,2,4-oxadiazole ring (as in the target compound) introduces an additional nitrogen atom compared to 1,2-oxazole analogs. Oxazole derivatives (e.g., 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine) exhibit lower molecular weights and reduced polarity, which may affect solubility and bioavailability .
Substituent Effects: Fluorine Position: The 2,6-difluorophenyl group in the target compound provides steric and electronic effects distinct from 2,4-difluorophenyl analogs. The para-fluorine in 2,4-difluorophenyl may alter π-stacking interactions compared to the meta-fluorine in 2,6-difluorophenyl .
Biological Activity :
- Evidence from amiloride analogs (e.g., CGS 4270) suggests that 1,2,4-oxadiazol-5-amine derivatives with specific substituents exhibit diuretic activity by modulating renal ion channels .
- Inactive analogs (e.g., 5-aryl-1,2,4-oxadiazol-3-amines) highlight the necessity of precise substitution patterns for biological efficacy .
Research Findings and Implications
- Pharmacological Potential: The target compound’s diuretic activity (inferred from ) may arise from mimicking amiloride’s guanidine moiety via its oxadiazole-amine group.
- Structure-Activity Relationship (SAR) : Fluorine placement and ring type significantly influence activity. For example, 2,6-difluorophenyl substitution may optimize steric bulk for target engagement compared to 2,4-difluorophenyl derivatives.
- Synthetic Feasibility : Oxadiazole synthesis often involves cyclization of amidoximes or nitrile oxides, which may require stringent conditions compared to oxazole syntheses .
Biological Activity
3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole class, known for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C₈H₅F₂N₃O
- Molecular Weight : 197.14 g/mol
- CAS Number : 1504957-58-7
The compound features a difluorophenyl group which enhances its lipophilicity and metabolic stability, potentially improving bioavailability .
Target Enzyme
The primary target of this compound is the high affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A (PDE7A) .
Mode of Action
The compound inhibits PDE7A by binding to its active site, leading to increased intracellular levels of cyclic AMP (cAMP). This elevation in cAMP can activate protein kinase A (PKA), influencing various cellular processes such as gene expression and cellular metabolism .
Biological Activities
Research has demonstrated that compounds within the oxadiazole family exhibit a wide range of biological activities. Specifically for this compound:
- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines. For instance, similar oxadiazole derivatives have shown significant inhibitory effects on human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC₅₀ values in the low micromolar range .
- Antimicrobial Properties : The compound is being investigated for its antimicrobial efficacy against both bacterial and fungal strains. Oxadiazoles have historically shown promising results in this area .
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization Reaction : The starting material, 2,6-difluorobenzohydrazide, reacts with cyanogen bromide under controlled conditions.
- Solvent and Catalysts : Common solvents include dichloromethane with triethylamine as a catalyst to facilitate the cyclization process .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of oxadiazole derivatives:
- Compound Tested : A derivative structurally similar to this compound.
- Cell Lines : Tested against a panel including human lung adenocarcinoma (LXFA 629) and breast cancer cells (MAXF 401).
- Results : Demonstrated significant cytotoxicity with IC₅₀ values ranging from 2.76 μM to 9.27 μM across various cell lines .
| Cell Line | IC₅₀ Value (μM) |
|---|---|
| HeLa | 5.00 |
| CaCo-2 | 8.50 |
| LXFA 629 | 7.00 |
| MAXF 401 | 9.27 |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties:
Q & A
Q. What are the common synthetic routes for preparing 3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-amine?
The synthesis typically involves cyclocondensation of amidoxime precursors with activated carboxylic acid derivatives. For example:
- Step 1 : React 2,6-difluorobenzoyl chloride with amidoxime (e.g., generated from hydroxylamine and nitrile precursors) under reflux in a polar solvent (e.g., ethanol or DMF).
- Step 2 : Cyclize the intermediate using dehydrating agents like HATU or DCC to form the 1,2,4-oxadiazole ring.
- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Key reagents : HATU, DCC, 2,6-difluorobenzoyl chloride.
Yield optimization : Adjust reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 amidoxime:acyl chloride) .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural characterization requires:
- NMR spectroscopy : H and C NMR to confirm aromatic protons (δ 7.2–7.8 ppm for difluorophenyl) and oxadiazole carbons (δ 165–170 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 212.05 for CHFNO) .
- X-ray crystallography (if crystalline): Resolves bond angles and dihedral angles between oxadiazole and difluorophenyl groups .
Q. What are the primary challenges in synthesizing this compound?
- Regioselectivity : Ensuring the oxadiazole ring forms at the correct position (C-5 amine). Use directing groups (e.g., nitro) or steric control .
- Fluorine stability : Harsh conditions (high heat, strong acids) may cleave C-F bonds. Optimize reaction pH (neutral to slightly basic) .
- Purification : Separate unreacted starting materials using gradient elution in chromatography .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for this compound?
- Reaction path modeling : Use density functional theory (DFT) to simulate transition states and identify energy barriers in cyclocondensation steps .
- Solvent optimization : Predict solvent effects (e.g., dielectric constant of DMF vs. ethanol) using COSMO-RS models to enhance yield .
- Machine learning : Train models on existing oxadiazole synthesis datasets to predict optimal reagent ratios and temperatures .
Q. How do structural modifications (e.g., fluorine substitution patterns) affect bioactivity?
- Fluorine positioning : 2,6-difluorophenyl enhances metabolic stability compared to mono-fluoro analogs (e.g., 3-fluorophenyl) due to reduced CYP450 interactions .
- SAR studies : Compare with analogs (e.g., 3-(2,4-difluorophenyl)-1,2,4-oxadiazol-5-amine) to assess antimicrobial IC values. Fluorine at ortho positions increases lipophilicity (logP ~2.1) and membrane permeability .
Q. How can contradictory results in biological activity studies be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., defluorinated metabolites) that may skew bioactivity data .
- Target validation : Perform knock-out studies (CRISPR) or competitive binding assays to confirm target specificity .
Q. What strategies are effective in scaling up synthesis while maintaining purity?
- Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions (e.g., dimerization) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability and ease of purification .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How does the electronic nature of the difluorophenyl group influence reactivity?
- Electron-withdrawing effect : Fluorine atoms lower the electron density of the aromatic ring, reducing electrophilic substitution but enhancing nucleophilic attack at the oxadiazole ring .
- Hammett parameters : σ (meta-F) = 0.34 and σ (para-F) = 0.15 explain regioselectivity in cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
